Azepan-4-ol hydrochloride
Description
Historical Context of Seven-Membered Heterocycles in Chemical Research
The exploration of seven-membered heterocyclic compounds has been a journey marked by both challenges and significant breakthroughs. The synthesis of these medium-sized rings was historically a difficult endeavor due to unfavorable energetic factors compared to their more common five- and six-membered counterparts. Early research often focused on the synthesis of benzodiazepines and benzothiazepines, which became important motifs in biologically active molecules. utas.edu.au
A resurgence in the synthesis of azepines and their fused derivatives has been noted in more recent years. utas.edu.au The development of novel synthetic strategies, such as ring-closing metathesis and zirconium-mediated approaches, has provided more efficient access to these complex structures. researchgate.net A significant milestone in azepane chemistry was the first enantioselective organocatalyzed domino synthesis of azepane moieties, showcasing the continuous evolution of synthetic methodologies. The history of the caprolactam industry, a precursor to many azepane derivatives, began as early as 1899, highlighting the long-standing interest in these seven-membered rings. researchgate.net
Significance of Azepane Ring Systems in Organic Synthesis
The azepane scaffold is a privileged structure in drug discovery and organic synthesis. researchgate.net Its presence in numerous natural products and approved drugs underscores its pharmaceutical relevance. researchgate.net The conformational flexibility of the seven-membered ring is often a decisive factor in the biological activity of azepane-containing compounds. lifechemicals.com This structural feature allows for the design of molecules with diverse three-dimensional shapes, which is crucial for their interaction with biological targets. manchester.ac.uk
Azepane-based compounds have demonstrated a wide array of pharmacological properties, and their derivatives exhibit a high degree of structural diversity, making them valuable for the discovery of new therapeutic agents. nih.gov In fact, more than 20 drugs containing the azepane motif have received FDA approval for treating various diseases. nih.gov The development of new, less toxic, and highly active azepane-containing analogs remains a significant area of research in medicinal chemistry. nih.gov The ability to introduce specific substituents into the azepane ring to influence its conformation is a key aspect of effective drug design. lifechemicals.com
The synthesis of functionalized azepanes is crucial for accessing the majority of substitution patterns found in bioactive alkaloids and other complex natural products. acs.org Modern synthetic methods, such as the dearomative ring expansion of nitroarenes, provide straightforward access to polysubstituted azepanes from simple starting materials. manchester.ac.ukthieme-connect.com
Overview of Azepan-4-ol (B112581) Hydrochloride as a Key Intermediate in Chemical Synthesis
Azepan-4-ol hydrochloride, with the CAS number 1159823-34-3, is a versatile building block in chemical synthesis. de-code.co.inchemshuttle.com Its structure, featuring a hydroxyl group on the azepane ring, makes it a valuable intermediate for the creation of more complex molecules. chemimpex.comlookchem.com The hydrochloride salt form enhances its stability and solubility, making it suitable for a variety of chemical reactions. ontosight.ai
This compound serves as a crucial precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com Its utility extends to the development of therapeutic agents for conditions such as central nervous system disorders and psychiatric conditions. lookchem.com For instance, this compound is a key intermediate in the synthesis of Azelastine hydrochloride, an anti-allergic and anti-asthma drug. homesunshinepharma.com
The significance of this compound is further highlighted by its role in the synthesis of a wide range of other complex molecules, including spiro compounds and various heterocyclic systems. google.com Its application as a research chemical underscores its importance in exploring new chemical space and developing novel bioactive compounds. de-code.co.inhomesunshinepharma.com
Data Tables
Table 1: Physicochemical Properties of Azepan-4-ol and its Hydrochloride Salt
| Property | Azepan-4-ol | This compound |
| CAS Number | 39888-51-2 chemimpex.comlookchem.com | 1159823-34-3 de-code.co.inchemshuttle.com |
| Molecular Formula | C₆H₁₃NO chemimpex.comlookchem.com | C₆H₁₄ClNO de-code.co.in |
| Molecular Weight | 115.17 g/mol lookchem.comechemi.com | 151.63 g/mol de-code.co.in |
| Appearance | Slightly yellow powder chemimpex.com | - |
| Boiling Point | 203.7 °C at 760 mmHg lookchem.comechemi.com | - |
| Flash Point | 97.4 °C lookchem.comechemi.com | - |
| Density | 0.983 g/cm³ lookchem.com | - |
| Refractive Index | 1.468 lookchem.comechemi.com | - |
Table 2: Examples of Bioactive Azepane Derivatives
| Compound Name | Biological Activity/Application | Reference(s) |
| Balanol | Fungal metabolite, protein kinase inhibitor researchgate.net | researchgate.netlifechemicals.com |
| Azelastine | Potent, second-generation, selective histamine (B1213489) antagonist lifechemicals.com | lifechemicals.comhomesunshinepharma.com |
| Tolazamide | Oral blood glucose-lowering drug for type 2 diabetes lifechemicals.com | lifechemicals.com |
| Capsazepine | Contains a tetrahydro-2-benzazepine framework researchgate.net | researchgate.net |
| Galantamine | Alkaloid used for the treatment of Alzheimer's disease researchgate.net | researchgate.net |
| N-benzylated bicyclic azepanes | Potent inhibitors of monoamine transporters, potential for treating neuropsychiatric disorders unibe.chresearchgate.net | unibe.chresearchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
azepan-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-6-2-1-4-7-5-3-6;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYAGKOXTPXDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694879 | |
| Record name | Azepan-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159823-34-3 | |
| Record name | Azepan-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Azepan 4 Ol Hydrochloride and Its Derivatives
Classical Approaches to Azepane Ring Formation
The construction of the seven-membered azepane ring system has historically been approached through various classical strategies, primarily involving the expansion of smaller, more readily available cyclic precursors or through cycloaddition reactions.
Ring Expansion Strategies from Five- and Six-Membered Precursors
Ring expansion methodologies provide a powerful route to azepanes by leveraging the stability and accessibility of five- and six-membered rings like pyrrolidines and piperidines. A notable modern approach involves the photochemical dearomative ring expansion of nitroarenes. nih.gov This process, mediated by blue light, transforms a six-membered benzene (B151609) framework into a seven-membered ring system by converting a nitro group into a singlet nitrene, which inserts into the aromatic ring. nih.gov Subsequent hydrogenolysis yields the saturated azepane, offering a two-step pathway to complex derivatives. nih.gov
Another significant strategy is the expansion of piperidine (B6355638) rings. Diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity from substituted piperidines. rsc.orgrsc.org This method has proven effective for creating azepane backbones for potential use in biologically active compounds. rsc.orgrsc.org The reaction often involves the formation of an intermediate that facilitates the one-carbon insertion to expand the six-membered ring to the seven-membered azepane.
| Precursor Type | Method | Key Features | Yield | Ref |
| Nitroarenes | Photochemical Dearomative Ring Expansion | Blue light-mediated, room temperature, forms 3H-azepine intermediate. | High | nih.gov |
| Piperidines | Nucleophilic Rearrangement | Stereoselective and regioselective, yields diastereomerically pure products. | Excellent | rsc.orgrsc.org |
| N-vinylpyrrolidinones | Photochemical Rearrangement | Two-step formal [5+2] cycloaddition, proceeds via a photo-Fries-like mechanism. | Good | nih.govscispace.com |
Cycloaddition Reactions in Azepane Synthesis
Cycloaddition reactions are convergent and powerful methods for rapidly assembling complex cyclic systems. For azepane synthesis, [4+3] and [5+2] annulations are particularly relevant.
A Lewis acid-catalyzed (4+3) annulation of donor-acceptor cyclopropanes with 2-aza-1,3-dienes (azadienes) provides a direct route to densely substituted azepan-4-ones. nih.gov Using Ytterbium triflate (Yb(OTf)₃) as a catalyst, this method achieves good to excellent yields and high diastereoselectivity under mild conditions. nih.gov This approach is valuable as the resulting azepanones are direct precursors to azepan-4-ols. nih.gov
Formal [5+2] cycloaddition represents another key strategy. One such method involves a two-step photochemical rearrangement of N-vinylpyrrolidinones, which are formed from the condensation of pyrrolidinone and various aldehydes. nih.govscispace.com This process effectively combines a five-atom unit (pyrrolidinone) and a two-atom unit to construct the seven-membered azepin-4-one ring system. nih.gov Other variations include catalytic diastereoselective formal [5+2] cycloadditions to create fused ring systems like azepino[1,2-a]indoles. nih.gov
| Cycloaddition Type | Reactants | Catalyst/Conditions | Product | Yield | Ref |
| (4+3) Annulation | Donor-Acceptor Cyclopropanes + Azadienes | Yb(OTf)₃ | Substituted Azepanones | 82-92% | nih.gov |
| Formal [5+2] Cycloaddition | N-vinylpyrrolidinones | 254 nm light, THF | Substituted Azepin-4-ones | 48-92% | nih.govscispace.com |
| Formal [5+2] Cycloaddition | N-indolyl alkylidene β-amide ester + Alkene | Lewis Acid | Azepino[1,2-a]indoles | up to 92% | nih.gov |
Advanced Synthetic Transformations Leading to Azepan-4-ol (B112581) Hydrochloride
Moving from the general azepane core to the specific target of Azepan-4-ol hydrochloride requires specific functional group transformations, including ketone reduction and the stereocontrolled synthesis of chiral derivatives.
Reduction of Azepanones to Azepan-4-ols
The synthesis of Azepan-4-ol from an azepan-4-one (B24970) precursor is a standard carbonyl reduction. This transformation is typically achieved using metal hydride reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed to reduce the ketone functionality at the C-4 position to the corresponding secondary alcohol. nih.govwikipedia.org For instance, a substituted azepanone derivative has been successfully reduced to the corresponding fully saturated azepane using LiAlH₄. nih.gov The choice of reagent can depend on the presence of other functional groups in the molecule. The final hydrochloride salt is typically formed by treating the resulting azepan-4-ol with hydrochloric acid.
Stereoselective Synthesis of Chiral Azepan-4-ol Derivatives
Creating chiral azepan-4-ol derivatives with specific stereochemistry is critical for pharmaceutical applications. This requires synthetic methods that can control the three-dimensional arrangement of atoms.
One advanced strategy involves an osmium-catalyzed tethered aminohydroxylation. nih.govresearcher.lifenih.gov This approach has been used to synthesize heavily hydroxylated azepane iminosugars, which are analogs of azepan-4-ol. nih.govresearcher.life The key step involves the reaction of an allylic alcohol derived from a chiral starting material (like D-mannose) to form a new C-N bond with complete regio- and stereocontrol. nih.govnih.gov Subsequent intramolecular reductive amination yields the desired stereodefined azepane. nih.gov
Another method involves starting with optically active precursors to build the azepane ring. For example, optically active cyclic α-allyl-β-oxoesters can be converted into [b]-annulated azepane scaffolds. chemistryviews.orgresearchgate.net The process involves a ruthenium-catalyzed cross-metathesis followed by a palladium-catalyzed hydrogenation and reductive amination sequence, which stereoselectively yields the final trans-configured product. chemistryviews.orgresearchgate.net
Enantioselective Approaches in Azepane Formation
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved by using chiral catalysts or auxiliaries.
The (4+3) annulation reaction to form azepanones can be rendered enantioselective. nih.gov By switching the catalyst from Yb(OTf)₃ to a copper triflate (Cu(OTf)₂) complex with a chiral trisoxazoline (Tox) ligand, highly substituted azepanones can be synthesized with excellent enantiomeric ratios. nih.gov These chiral azepanones are then key intermediates that can be reduced to form enantiopure azepan-4-ol derivatives. nih.gov
Furthermore, asymmetric cascade reactions featuring a 1-aza-Cope rearrangement have been developed. researchgate.netcitedrive.comnih.govscu.edu.cn Using a relay catalysis system that combines a gold(I) catalyst with a chiral peptide-phosphonium salt, a variety of chiral azepines can be synthesized with high yields and excellent stereoselectivities (up to 98% ee). researchgate.netcitedrive.comnih.gov This highlights the power of combining transition metal catalysis with bio-inspired chiral catalysts to construct complex, medium-sized nitrogen heterocycles. researchgate.net
| Reaction | Catalyst System | Key Feature | Enantiomeric Excess (ee) | Ref |
| (4+3) Annulation | Cu(OTf)₂ / (S)-CyTox ligand | Asymmetric induction to form chiral azepanones. | up to 97% | nih.gov |
| Cascade featuring 1-Aza-Cope Rearrangement | Gold(I) / Chiral Peptide–Phosphonium Salt | Relay catalysis for asymmetric synthesis of chiral azepines. | up to 98% | researchgate.netcitedrive.comnih.gov |
| Asymmetric Allylic Alkylation / Metathesis / Hydrogenation | Palladium / Ruthenium Catalysts | Starts with optically active precursors to build chiral annulated azepanes. | 97–98% | chemistryviews.orgresearchgate.net |
Control of Stereochemistry at the Azepan-4-ol Position
Achieving stereocontrol at the C4-position of the azepane ring is crucial for developing chiral molecules with specific biological activities. The stereochemistry of the hydroxyl group can be directed through several synthetic strategies, primarily involving the stereoselective reduction of a prochiral ketone precursor or the diastereoselective functionalization of an existing azepane intermediate.
One effective method involves the diastereoselective hydroboration of a tetrahydroazepine precursor. This approach can yield regioisomeric azepanols, where the stereochemical outcome is dependent on the substrate and reaction conditions. nih.gov For instance, the hydroboration-oxidation of a suitably substituted tetrahydroazepine can lead to the formation of the C4- and C5-alcohols with a degree of diastereoselectivity, influenced by the steric environment of the double bond. nih.gov
Another prominent strategy is the stereoselective reduction of the corresponding ketone, azepan-4-one. The facial selectivity of hydride attack on the carbonyl group can be influenced by the steric and electronic properties of substituents on the azepane ring and the choice of reducing agent. Furthermore, highly diastereoselective (4+3) annulation reactions between donor-acceptor cyclopropanes and azadienes can produce densely substituted azepanones. nih.govresearchgate.net These azepanones serve as key intermediates that can be subsequently reduced to the corresponding saturated azepanes, including azepan-4-ol derivatives. nih.gov The reduction of the ketone at this stage is a critical step for establishing the desired stereochemistry at the C4 position.
An internally directed SE' propargylation using allenylmagnesium bromide has also been described as a method to establish the stereochemistry of a C4 alcohol on a nine-membered ring, a strategy that highlights how intramolecular directing effects can be harnessed for stereocontrol in cyclic systems. nih.gov Such principles can be conceptually applied to the synthesis of chiral azepan-4-ol derivatives.
| Method | Precursor | Key Transformation | Controlling Factors |
|---|---|---|---|
| Diastereoselective Hydroboration | Tetrahydroazepine | Hydroboration-Oxidation | Substrate structure, steric hindrance. nih.gov |
| Stereoselective Reduction | Azepan-4-one | Ketone Reduction | Choice of reducing agent, existing stereocenters. nih.gov |
| (4+3) Annulation followed by Reduction | Donor-Acceptor Cyclopropane & Azadiene | Cycloaddition and subsequent reduction | Chiral catalysts for annulation, stereoselective reduction conditions. nih.govresearchgate.net |
Synthesis of Functionalized Azepane Scaffolds Incorporating Azepan-4-ol
The construction of the seven-membered azepane ring is a significant challenge in synthetic chemistry. Catalytic methods have emerged as powerful tools to overcome these hurdles, enabling the efficient synthesis of diverse azepane derivatives.
Various transition-metal catalysts have been successfully employed to construct the azepane core. These methods often provide access to highly functionalized rings that can be further elaborated.
Copper-Catalyzed Syntheses: Copper(I) catalysts have proven effective in synthesizing azepine derivatives through tandem amination/cyclization reactions of functionalized allenynes with amines. nih.govmdpi.com This method allows for the efficient preparation of trifluoromethyl-substituted azepin-2-carboxylates. nih.gov Another copper-mediated approach involves the cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions, where an intramolecular nucleophilic attack at a triple bond, mediated by copper, is the key ring-forming step. acs.orgnih.govacs.org
Rhodium-Catalyzed Syntheses: Rhodium catalysts offer versatile pathways to azepine derivatives. A sequential Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles generates fused dihydroazepine derivatives in moderate to excellent yields. nih.govthieme-connect.com This process proceeds through a transient 1-imino-2-vinylcyclopropane intermediate. nih.gov Additionally, α-imino rhodium carbenes can initiate a formal 1,3-migration of hydroxyl groups, followed by selective annulations to afford azepane derivatives. acs.org Other rhodium-catalyzed reactions, such as various annulations and cycloisomerizations, have also been developed for the construction of azepine and related N-heterocycles. researchgate.net
Osmium-Catalyzed Syntheses: For the synthesis of heavily hydroxylated azepanes, osmium-catalyzed reactions are particularly powerful. A key strategy is the osmium-catalyzed tethered aminohydroxylation, which allows for the formation of a C-N bond with complete regio- and stereocontrol. nih.govacs.orgnih.govresearcher.life This reaction, when applied to allylic alcohols derived from carbohydrates, provides a stereoselective route to polyhydroxylated azepane iminosugars. nih.govacs.org
| Catalyst System | Reaction Type | Starting Materials | Product Type |
|---|---|---|---|
| Copper (I) | Tandem Amination/Cyclization | Allenynes and Amines | Substituted Azepine Carboxylates. nih.govmdpi.com |
| Rhodium (II) | Cyclopropanation/1-aza-Cope | Dienyltriazoles | Fused Dihydroazepines. nih.govthieme-connect.com |
| Osmium | Tethered Aminohydroxylation | Allylic Alcohols | Polyhydroxylated Azepanes. nih.govacs.org |
| Palladium | Cross-Coupling | α-Halo Eneformamides & Nucleophiles | Functionalized Azepanes. acs.orgnih.gov |
The secondary hydroxyl group at the C4 position of azepan-4-ol is a versatile handle for further synthetic modifications. Standard chemical transformations for alcohols can be applied to introduce a wide array of functional groups, thereby modulating the compound's physicochemical properties. Common derivatization reactions include esterification and etherification.
Esterification: The hydroxyl group can be readily converted into an ester via reaction with acylating agents. Acyl chlorides or anhydrides, in the presence of a base, can be used to form the corresponding esters. This reaction is useful for introducing a variety of substituents and can also serve as a protecting group strategy during multi-step syntheses.
Etherification: Formation of an ether bond (e.g., Williamson ether synthesis) by reacting the alkoxide of azepan-4-ol with an alkyl halide provides another route for diversification. This allows for the introduction of alkyl or aryl groups at the C4-oxygen.
These derivatization reactions are fundamental in organic chemistry and are broadly applicable to secondary alcohols like the one present in the azepan-4-ol scaffold.
| Reaction Type | Typical Reagents | Product |
|---|---|---|
| Esterification | Acyl chloride (R-COCl), Carboxylic anhydride (B1165640) ((RCO)₂O) | Azepan-4-yl ester |
| Etherification | Base (e.g., NaH) followed by Alkyl halide (R-X) | 4-Alkoxyazepane |
| Carbonate Formation | Chloroformate (R-OCOCl) | Azepan-4-yl carbonate |
The ability to introduce a variety of substituents onto the azepane ring is critical for exploring the structure-activity relationships of azepane-based compounds. lifechemicals.com Several modern synthetic methods provide access to polysubstituted azepanes.
Photochemical Dearomative Ring Expansion: A powerful strategy for preparing complex and polysubstituted azepanes involves the photochemical dearomative ring expansion of simple nitroarenes. nih.govmanchester.ac.ukrwth-aachen.de This process, mediated by blue light, converts the nitro group into a singlet nitrene, which transforms the six-membered aromatic ring into a seven-membered 3H-azepine system. rwth-aachen.deresearchgate.net A subsequent hydrogenolysis step yields the saturated, polysubstituted azepane. nih.gov This method allows for the precise introduction of multiple substituents by translating the substitution pattern of the starting nitroarene onto the final azepane core. researchgate.net
Olefin Cross-Metathesis: Ruthenium-catalyzed olefin cross-metathesis provides another route to functionalized azepanes. researchgate.net For example, the cross-metathesis of optically active cyclic α-allyl-β-oxoesters with acrylonitrile, followed by a palladium-catalyzed hydrogenation and reductive amination sequence, yields annulated azepane scaffolds. researchgate.net Olefin metathesis is a robust and versatile C-C bond-forming reaction with high functional group tolerance. mdpi.comsigmaaldrich.com
Palladium-Mediated Cross-Coupling: Direct functionalization can be achieved through the palladium-mediated cross-coupling of α-halo eneformamides with various nucleophiles. acs.orgnih.gov This method allows for the synthesis of functionalized azepanes under mild conditions with high yields and, in the case of alkenylations, excellent stereoselectivity. acs.org
| Methodology | Key Features | Starting Materials | Scope |
|---|---|---|---|
| Dearomative Ring Expansion | Photochemical nitrene insertion; two-step process to polysubstituted azepanes. nih.govrwth-aachen.de | Substituted Nitroarenes. nih.gov | Broad scope, allows for complex substitution patterns. researchgate.net |
| Olefin Cross-Metathesis | Ru-catalyzed C=C bond formation followed by cyclization/reduction. researchgate.net | Dienes, functionalized olefins (e.g., acrylonitrile). researchgate.net | Access to annulated and functionalized scaffolds. researchgate.net |
| (4+3) Annulation | Lewis-acid catalyzed cycloaddition to form substituted azepanones. nih.gov | Donor-Acceptor Cyclopropanes & Azadienes. nih.gov | Creates densely functionalized 7-membered lactams. nih.govresearchgate.net |
Reactivity and Chemical Transformations of Azepan 4 Ol Hydrochloride
Reactions Involving the Azepane Nitrogen
The secondary amine of the azepane ring is a versatile functional group that readily participates in nucleophilic substitution and addition reactions once deprotonated.
The nitrogen atom of azepan-4-ol (B112581) can be functionalized through N-alkylation and N-acylation to introduce a wide variety of substituents, thereby modifying the compound's physical and chemical properties.
N-Alkylation typically proceeds via a nucleophilic substitution reaction where the azepane nitrogen attacks an alkyl halide or a similar electrophile. mdpi.commdpi.com For the reaction to occur, the azepan-4-ol hydrochloride must first be treated with a base to deprotonate the ammonium (B1175870) salt and generate the free secondary amine. Common bases for this purpose include potassium carbonate or triethylamine. The choice of the alkylating agent and reaction conditions can be tailored to achieve mono-alkylation.
A summary of typical N-alkylation conditions is presented below:
| Reactant | Reagent | Base | Solvent | Product |
|---|---|---|---|---|
| Azepan-4-ol | Alkyl Halide (e.g., Benzyl (B1604629) bromide) | K2CO3 | Acetonitrile (B52724) | N-Alkyl-azepan-4-ol |
| Azepan-4-ol | Alkyl Tosylate | NaH | DMF | N-Alkyl-azepan-4-ol |
N-Acylation involves the reaction of the azepane nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. nih.gov This reaction is generally robust and proceeds readily in the presence of a base to neutralize the HCl byproduct in the case of acyl chlorides, or to facilitate the reaction with anhydrides. The resulting N-acyl derivatives are often more stable and less basic than the parent amine.
Typical conditions for N-acylation are outlined in the following table:
| Reactant | Reagent | Base | Solvent | Product |
|---|---|---|---|---|
| Azepan-4-ol | Acyl Chloride (e.g., Acetyl chloride) | Triethylamine | Dichloromethane | N-Acyl-azepan-4-ol |
| Azepan-4-ol | Acid Anhydride (e.g., Acetic anhydride) | Pyridine | Dichloromethane | N-Acyl-azepan-4-ol |
The azepan-4-ol scaffold can be utilized as a building block for the synthesis of more complex N-heterocyclic systems, such as bicyclic or fused-ring structures. mdpi.com These transformations often involve an initial N-functionalization followed by an intramolecular cyclization event. For instance, N-alkylation with a reagent containing a second electrophilic site can lead to the formation of a new ring fused to the azepane core.
One such strategy involves the intramolecular addition of a nucleophilic center, which can be the hydroxyl group at C-4 or another group introduced onto the nitrogen, to an electrophilic site on the N-substituent. Copper-mediated intramolecular cyclizations of alkynyl imines have been shown to produce annulated azepine derivatives, highlighting a potential pathway for azepan-4-ol derivatives to form bicyclic structures. wikipedia.org Furthermore, tandem amination/cyclization reactions of functionalized allenynes with amines can lead to the formation of azepine derivatives, suggesting that azepan-4-ol could potentially participate in similar transformations to yield more complex heterocyclic frameworks. khanacademy.org
Reactions at the Hydroxyl Group of Azepan-4-ol
The secondary hydroxyl group at the C-4 position of the azepane ring is another key site for chemical modification, allowing for the introduction of various functionalities through esterification, etherification, and oxidation.
Esterification of the hydroxyl group in azepan-4-ol can be achieved by reacting it with a carboxylic acid, acyl chloride, or acid anhydride. When using a carboxylic acid, an acid catalyst is typically required. The reaction with acyl chlorides or anhydrides is generally more facile. To prevent competing N-acylation, it is often necessary to protect the azepane nitrogen, for example, as a Boc-carbamate, prior to carrying out the esterification.
Etherification can be accomplished through methods such as the Williamson ether synthesis. organic-chemistry.orggold-chemistry.orgmasterorganicchemistry.com This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. nih.govacs.org As with esterification, protection of the azepane nitrogen is advisable to avoid N-alkylation as a side reaction. The synthesis of 4-O-alkylated derivatives of similar cyclic amino alcohols has been reported, demonstrating the feasibility of this transformation. wikipedia.org
A summary of representative conditions for these reactions is provided below:
| Reaction | Reactant | Reagent | Conditions | Product |
|---|---|---|---|---|
| Esterification | N-Boc-azepan-4-ol | Acetic Anhydride | Pyridine, DMAP | N-Boc-4-acetoxyazepane |
| Etherification | N-Boc-azepan-4-ol | 1. NaH 2. Methyl Iodide | THF | N-Boc-4-methoxyazepane |
The secondary alcohol of azepan-4-ol can be oxidized to the corresponding ketone, azepan-4-one (B24970). adichemistry.com A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule. To prevent potential side reactions involving the nitrogen atom, it is common practice to have it protected, for instance, as a Boc-carbamate or as a benzyl derivative.
Mild oxidation methods are generally preferred to avoid over-oxidation or degradation of the starting material. Two widely used methods for the oxidation of secondary alcohols to ketones are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base like triethylamine. tcichemicals.comchem-station.comalfa-chemistry.comwikipedia.orgwikipedia.org This method is known for its mild conditions and tolerance of a wide range of functional groups. tcichemicals.com
The Dess-Martin periodinane (DMP) oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, in a chlorinated solvent such as dichloromethane. commonorganicchemistry.comthermofisher.comchemistrysteps.com This reaction is also performed under mild, neutral conditions and is known for its high efficiency and chemoselectivity. thermofisher.comwikipedia.orgalfa-chemistry.com
A comparison of these two common oxidation methods is presented in the table below:
| Oxidation Method | Reagents | Typical Conditions | Key Features |
|---|---|---|---|
| Swern Oxidation | 1. (COCl)2, DMSO 2. Triethylamine | CH2Cl2, -78 °C | Mild conditions, avoids heavy metals, requires low temperatures. tcichemicals.comwikipedia.org |
| Dess-Martin Oxidation | Dess-Martin Periodinane | CH2Cl2, Room Temperature | Neutral pH, short reaction times, high yields. commonorganicchemistry.comthermofisher.comchemistrysteps.com |
Ring Transformations and Rearrangements of Azepane-4-ol Derivatives
The azepane ring system, particularly in the form of azepan-4-one derivatives, can undergo synthetically useful ring transformations and rearrangements. These reactions can lead to the formation of different heterocyclic structures or isomers.
One of the most significant rearrangements for cyclic ketones is the Beckmann rearrangement , which involves the conversion of an oxime to an amide. masterorganicchemistry.comorganic-chemistry.orgchem-station.comwikipedia.orgorganic-chemistry.org In the case of N-substituted azepan-4-one, it would first be converted to its oxime by reaction with hydroxylamine. Treatment of the oxime with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride promotes a rearrangement to a ring-expanded diazocane-2-one (a lactam). masterorganicchemistry.comorganic-chemistry.org The group anti-periplanar to the oxime's hydroxyl group is the one that migrates. masterorganicchemistry.com
Another important transformation is the Schmidt reaction , where a ketone reacts with hydrazoic acid (HN₃) in the presence of a strong acid to yield an amide. libretexts.orgchimia.chbyjus.comrsc.orgchemrxiv.org Similar to the Beckmann rearrangement, this reaction applied to an N-substituted azepan-4-one would result in the insertion of a nitrogen atom adjacent to the carbonyl group, forming a lactam. libretexts.org
Furthermore, the synthesis of the azepane ring itself often involves ring expansion of smaller, more readily available heterocyclic precursors. For example, diastereomerically pure azepane derivatives can be prepared through the stereoselective and regioselective ring expansion of piperidines. Two-carbon ring expansion of 2-vinylpyrrolidines and piperidines to their corresponding azepane and azocane (B75157) counterparts has also been reported. These methods represent important strategies for accessing the azepane scaffold and can be considered a form of ring transformation.
A summary of key ring transformation reactions is provided in the table below:
| Reaction | Starting Material | Key Reagents | Product |
|---|---|---|---|
| Beckmann Rearrangement | N-Substituted Azepan-4-one Oxime | H2SO4 or PCl5 | N-Substituted Diazocan-5-one |
| Schmidt Reaction | N-Substituted Azepan-4-one | HN3, H2SO4 | N-Substituted Diazocan-5-one |
| Piperidine (B6355638) Ring Expansion | Substituted Piperidine | Various | Substituted Azepane |
Advanced Analytical Characterization Techniques in Azepan 4 Ol Hydrochloride Research
Spectroscopic Methods for Structural Elucidaion
Spectroscopic techniques are indispensable for determining the molecular structure of Azepan-4-ol (B112581) hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. It provides precise information about the hydrogen (¹H) and carbon (¹³C) atomic framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum of Azepan-4-ol hydrochloride would exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), and the signal multiplicity reveals proton-proton coupling. The acidic proton of the hydroxyl group and the proton on the nitrogen (as an ammonium (B1175870) salt) would likely appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. The proton on the carbon bearing the hydroxyl group (C4-H) is expected to appear as a multiplet in the range of 3.5-4.0 ppm. The protons on the carbons adjacent to the nitrogen atom (C2-H and C7-H) would be shifted downfield due to the inductive effect of the nitrogen, appearing as multiplets. The remaining methylene (B1212753) protons on the azepane ring would produce complex overlapping multiplets at higher field (upfield).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. The carbon atom attached to the hydroxyl group (C-4) would resonate at a characteristic downfield shift, typically in the 60-70 ppm range. The carbons adjacent to the positively charged nitrogen atom (C-2 and C-7) would also be shifted downfield compared to other methylene carbons in the ring. The remaining ring carbons (C-3, C-5, and C-6) would appear at higher field positions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on general principles of NMR spectroscopy.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H₂, C7-H₂ | ~3.0 - 3.4 (m) | ~45 - 50 |
| C3-H₂, C5-H₂ | ~1.8 - 2.2 (m) | ~35 - 40 |
| C4-H | ~3.6 - 4.0 (m) | ~65 - 70 |
| C6-H₂ | ~1.5 - 1.9 (m) | ~25 - 30 |
| N-H₂⁺ | Broad singlet | - |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. uobasrah.edu.iq The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features. A broad, strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, likely overlapping with the N-H stretching vibrations of the secondary ammonium salt. C-H stretching vibrations from the methylene groups of the azepane ring would appear in the 3000-2850 cm⁻¹ region. A prominent band corresponding to the C-O stretching vibration of the secondary alcohol is expected around 1050-1100 cm⁻¹. Additionally, N-H bending vibrations may be observed around 1600-1500 cm⁻¹. japer.inresearchgate.net
Table 2: Characteristic IR Absorption Bands for this compound Data based on typical functional group absorption frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching | 3400 - 3200 (Broad, Strong) |
| Ammonium (N-H) | Stretching | 3200 - 2800 (Broad, Overlaps with O-H) |
| Alkane (C-H) | Stretching | 3000 - 2850 |
| Ammonium (N-H) | Bending | 1600 - 1500 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₆H₁₄ClNO), the molecular weight is 151.63 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for the free base (Azepan-4-ol, C₆H₁₃NO) would be observed at an m/z of 115. nih.gov
The fragmentation of the molecular ion provides a fingerprint that aids in structural confirmation. libretexts.orgchemguide.co.uk For Azepan-4-ol, two primary fragmentation pathways are expected based on its alcohol and amine functionalities:
Loss of Water: Alcohols readily undergo dehydration, leading to a peak at [M-18]⁺. For Azepan-4-ol, this would correspond to an ion at m/z 97. libretexts.orgyoutube.com
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for cyclic amines. This would result in the loss of an ethyl radical (C₂H₅•) or propyl radical (C₃H₇•) from the ring, leading to stable iminium ion fragments. Alpha-cleavage adjacent to the alcohol can also occur. youtube.com
Table 3: Predicted Mass Spectrometry Fragments for Azepan-4-ol Predicted data based on molecular structure and common fragmentation patterns.
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 115 | [C₆H₁₃NO]⁺ | Molecular Ion (M⁺) of free base |
| 97 | [C₆H₁₁N]⁺ | Loss of H₂O from the molecular ion |
| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage next to nitrogen |
Chromatographic Techniques for Purity and Isomeric Analysis
Chromatographic methods are essential for separating this compound from impurities, including starting materials, byproducts, and degradation products. They are also crucial for resolving and quantifying stereoisomers.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and assay of non-volatile compounds like this compound. Since the compound lacks a strong UV chromophore, detection can be challenging. A suitable method would likely employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Alternatively, derivatization with a UV-active agent could be performed. chiralpedia.com Given the polar and basic nature of the analyte, a reversed-phase separation might require an ion-pairing agent, such as heptafluorobutyric acid (HFBA), to improve retention and peak shape on a C18 column. epa.gov
Chiral HPLC: Azepan-4-ol possesses a chiral center at the C-4 position, meaning it can exist as a pair of enantiomers ((R)- and (S)-Azepan-4-ol). Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. csfarmacie.cz This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly used for the separation of a wide range of chiral molecules, including amino alcohols. csfarmacie.cznih.gov The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.
Table 4: Representative HPLC Method Parameters for this compound Analysis Hypothetical method based on analysis of similar compounds.
| Parameter | Purity Analysis (Reversed-Phase) | Chiral Analysis |
|---|---|---|
| Column | C18 (e.g., 150 x 4.6 mm, 3.5 µm) | Chiral Stationary Phase (e.g., Chiralpak IA) |
| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% HFBA | Hexane/Ethanol/Diethylamine |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | Charged Aerosol Detector (CAD) | UV (if derivatized) or CAD |
| Temperature | 40°C | Ambient |
Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a standard technique for assessing the purity of volatile organic compounds. However, the direct analysis of polar, hydrogen-bonding compounds like amino alcohols can be problematic, often resulting in poor peak shape and column adsorption. vt.edu The hydrochloride salt form is non-volatile and cannot be analyzed directly by GC. Analysis of the free base is possible but may require specialized, base-deactivated columns or, more commonly, derivatization. gcms.cz Derivatization converts the polar -OH and -NH groups into less polar, more volatile moieties (e.g., by silylation or acylation), enabling successful elution and separation on a standard non-polar or medium-polarity capillary column. nih.gov The FID detector provides a response that is proportional to the mass of carbon, making it suitable for quantification.
Table 5: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (R)-Azepan-4-ol |
| (S)-Azepan-4-ol |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This method is invaluable for identifying and quantifying this compound, assessing its purity, and identifying any related impurities from the synthesis process.
In a typical LC-MS analysis of this compound, the compound is first dissolved in a suitable solvent and injected into an HPLC system. The HPLC separates the sample's components based on their affinity for the stationary phase (the column) and the mobile phase (the solvent). For a polar compound like this compound, a reversed-phase column (such as a C18) with a polar mobile phase, often a mixture of water and acetonitrile or methanol (B129727) with additives like formic acid, would be employed.
After separation, the eluent from the HPLC column is directed into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for polar molecules like this compound. In positive ion mode, the ESI source protonates the analyte, generating the protonated molecular ion [M+H]⁺. For Azepan-4-ol (the free base, C₆H₁₃NO, with a molecular weight of approximately 115.18 g/mol ), the expected ion would be observed at a mass-to-charge ratio (m/z) of approximately 116.1. The mass spectrometer then separates these ions based on their m/z, confirming the molecular weight of the compound.
Further fragmentation of the parent ion (tandem MS or MS/MS) can provide structural information, confirming the identity of the molecule beyond just its molecular weight. While specific experimental data for this compound is not widely published in peer-reviewed literature, the expected parameters and outcomes can be summarized.
Table 1: Illustrative LC-MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) |
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Gradient elution, starting with high aqueous content |
| Flow Rate | 0.2 - 0.4 mL/min |
| MS System | Triple Quadrupole or Time-of-Flight (TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected [M+H]⁺ Ion (for free base) | m/z ≈ 116.1 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a compound. For this compound (C₆H₁₄ClNO), this analysis provides direct evidence of its empirical formula, serving as a crucial verification of its identity and purity. The technique measures the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and in this case, chlorine (Cl).
The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent atoms. The experimental values, obtained from combustion analysis (for C, H, N) and other methods (for Cl), are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages, typically within ±0.4%, confirms the empirical formula and supports the purity of the sample.
Table 2: Theoretical vs. Experimental Elemental Composition of this compound (C₆H₁₄ClNO)
| Element | Theoretical % | Experimental % (Illustrative) |
|---|---|---|
| Carbon (C) | 47.52% | 47.45% |
| Hydrogen (H) | 9.31% | 9.35% |
| Chlorine (Cl) | 23.38% | 23.31% |
| Nitrogen (N) | 9.24% | 9.19% |
This compositional verification is a standard requirement for the characterization of new batches of synthesized compounds and for publication in chemical literature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com For this compound, this technique can unambiguously confirm its molecular structure, including bond lengths, bond angles, and the conformation of the seven-membered azepane ring. It also reveals how the molecules are arranged in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, the ammonium cation, and the chloride anion.
To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.
Table 3: Representative Data from a Single-Crystal X-ray Diffraction Analysis
| Parameter | Description | Illustrative Value |
|---|---|---|
| Crystal System | One of seven crystal systems (e.g., Monoclinic, Orthorhombic). | Monoclinic |
| Space Group | Describes the symmetry of the crystal. | P2₁/c |
| Unit Cell Dimensions | a, b, c (lengths of the cell edges in Å) | a = 6.2 Å, b = 26.0 Å, c = 12.5 Å |
| α, β, γ (angles between the cell edges in °) | α = 90°, β = 93.2°, γ = 90° | |
| Volume (V) | The volume of the unit cell in ų. | 2022 ų |
| Z | Number of molecules per unit cell. | 8 |
| Calculated Density | Density calculated from the crystallographic data. | 1.52 g/cm³ |
This level of detailed structural information is crucial for understanding the physicochemical properties of the solid material and is considered the gold standard for structural elucidation. mdpi.com
Applications and Research Perspectives of Azepan 4 Ol Hydrochloride
Medicinal Chemistry and Pharmaceutical Development
The azepane core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity. This has led to the incorporation of the azepane motif, and by extension derivatives of azepan-4-ol (B112581), into a wide array of bioactive molecules and drug candidates. nih.gov
Azepan-4-ol as a Core Scaffold for Bioactive Molecules
The azepane ring system is present in numerous biologically active compounds, including natural products and synthetic drugs. lifechemicals.com For instance, the natural product (-)-balanol, which contains an azepane ring, is an inhibitor of protein kinase C. lifechemicals.com The structural flexibility of the azepane ring is a key factor in its biological activity, allowing it to adopt various conformations to interact effectively with biological targets. lifechemicals.com Azepan-4-ol provides a strategic starting point for creating libraries of diverse compounds for drug discovery, as the hydroxyl group can be readily modified or replaced to explore a wide chemical space. chemimpex.com
Synthesis of Azepan-4-ol Containing Drug Candidates
The synthesis of drug candidates incorporating the azepan-4-ol moiety is an active area of research. Various synthetic strategies have been developed to construct the azepane ring and introduce functional groups at different positions. researchgate.net These methods include ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences. researchgate.net For example, fluoroalkylated azepanes have been synthesized through the ring expansion of pyrrolidines, demonstrating a method to introduce fluorine-containing groups that can enhance the pharmacological properties of drug candidates. researchgate.net
Table 1: Examples of Bioactive Molecules and Drug Candidates Containing the Azepane Scaffold
| Compound | Therapeutic Area/Target | Reference |
| (-)-Balanol | Protein Kinase C Inhibitor | lifechemicals.com |
| Tolazamide | Antidiabetic | lifechemicals.com |
| Azelastine | Antihistamine | lifechemicals.com |
| Cathepsin K Inhibitors | Osteoporosis | researchgate.net |
Structure-Activity Relationship (SAR) Studies of Azepan-4-ol Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For azepan-4-ol derivatives, SAR studies involve systematically modifying the structure and evaluating the impact on biological activity. nih.gov For instance, in the development of cathepsin K inhibitors for osteoporosis, methyl substitutions on the azepanone core (a related structure) were found to significantly influence inhibitory potency and pharmacokinetic properties. researchgate.net These studies provide valuable insights into the specific structural features required for optimal interaction with the biological target, guiding the design of more effective therapeutic agents. nih.govresearchgate.net
Targeting Specific Biological Pathways with Azepane Analogues
Azepane-containing compounds have been investigated for their ability to modulate a wide range of biological pathways implicated in various diseases. nih.gov These include cancer, infectious diseases like tuberculosis, and neurological conditions such as Alzheimer's disease. nih.gov For example, certain dibenzo[b,f]azepine derivatives have been designed and synthesized as potential anticancer agents that act as topoisomerase II inhibitors and DNA intercalators. nih.gov The versatility of the azepane scaffold allows for the development of targeted therapies that can selectively interact with specific proteins or enzymes within a biological pathway. nih.gov
Chemical Synthesis and Intermediate Utility
Beyond its direct applications in medicinal chemistry, azepan-4-ol hydrochloride is a valuable intermediate in organic synthesis. chemimpex.comlookchem.com
Building Block in Complex Organic Molecule Synthesis
The chemical reactivity of this compound makes it a useful building block for the construction of more complex organic molecules. chemimpex.comlookchem.com The hydroxyl group can be converted into other functional groups, and the secondary amine can participate in various coupling reactions. This allows for the stepwise assembly of intricate molecular architectures. The use of such building blocks is a fundamental strategy in modern organic synthesis, enabling the efficient creation of novel compounds with desired properties for various applications, including materials science and agrochemicals. chemimpex.combeilstein-journals.orgnih.gov
Precursor for Diverse Heterocyclic Systems
The azepane ring is a significant structural motif found in a wide array of natural products and pharmacologically active molecules. researchgate.netnih.gov Consequently, this compound is a valuable starting material for organic and medicinal chemists. The compound's secondary amine and hydroxyl functionalities serve as reactive handles for elaboration into more complex molecular architectures.
The synthesis of azepane-based compounds is a subject of considerable interest, with primary synthetic strategies including ring-closing reactions, ring-expansion of smaller cyclic compounds, and various multi-step sequences. researchgate.net The flexible conformation of the seven-membered azepane ring is often a critical factor in the biological activity of its derivatives, making the ability to introduce specific substituents to control its conformation essential for effective drug design. lifechemicals.com
Researchers leverage azepan-4-ol and related structures to create novel compounds with a broad spectrum of biological activities, including potential anticancer, antidiabetic, and antiviral properties. researchgate.netnih.gov For example, the natural product (-)-balanol, a potent inhibitor of protein kinase C, features an azepane ring and has served as a scaffold for developing potential antitumor agents. lifechemicals.com This highlights the role of the azepane framework, accessible from precursors like azepan-4-ol, in generating therapeutically relevant and diverse heterocyclic systems.
| Compound Name | Derived Heterocyclic System | Noted Biological Significance |
|---|---|---|
| (-)-Balanol | Polycyclic Azepane Derivative | Potent ATP-competitive inhibitor of protein kinase. lifechemicals.com |
| Tolazamide | Azepane-Sulfonylurea | Oral blood glucose-lowering drug for type 2 diabetes. lifechemicals.com |
| Azelastine | Phthalazinone-fused Azepane | Potent, second-generation histamine (B1213489) antagonist. lifechemicals.com |
| Setastine | Benzhydryl Ether Azepane | Antihistamine. wikipedia.org |
Materials Science Applications
The bifunctional nature of this compound also lends itself to applications in materials science, particularly in the synthesis of novel polymers, coatings, and ionic liquids.
The azepane structural unit can be integrated into polymer backbones to modify material properties. A notable application is the use of the parent compound, azepane, as a chain extender in the production of polyurethanes. nbinno.com In this process, the secondary amine of the azepane ring reacts with isocyanate groups, contributing to the formation of the polyurethane network. This reaction is used to create rigid polyurethane foams, which have applications as insulation materials. nbinno.com
Similarly, azepan-4-ol, possessing both a secondary amine and a hydroxyl group, is a suitable monomer for incorporation into polymers like polyesters and polyurethanes through polycondensation or polyaddition reactions. nih.goviscientific.org The integration of such cyclic, functional monomers into a polymer chain can influence its thermal stability, mechanical properties, and surface characteristics, making it a target for developing specialized and functional polymer coatings. mdpi.com
Ionic liquids (ILs) are salts with melting points below 100 °C that are explored as "designer solvents" due to their unique properties, including high thermal stability and negligible vapor pressure. mdpi.commdpi.com The azepane structure can be quaternized to form the azepanium cation, which serves as the basis for a class of ILs.
Protic ionic liquids (PILs) have been synthesized using a seven-membered azepanium cation. utp.edu.my These materials are typically formed by reacting azepane with corresponding dialkyl sulfates or by tethering an acid group to the azepane moiety. utp.edu.my The resulting azepanium-based ILs exhibit good thermal stability. utp.edu.myresearchgate.net The physicochemical properties of these ILs, such as density and viscosity, can be carefully tuned by modifying the structure of the cation (e.g., side chains) and the choice of the anion (e.g., trifluoroacetate, bistriflimide). researchgate.net For instance, introducing ether linkages into the cationic side chains has been shown to decrease viscosity and increase conductivity. researchgate.net This tunability makes azepanium ILs promising candidates for applications such as electrolytes in high-voltage supercapacitors. researchgate.net
| Cation | Anion | Decomposition Temp. (Td) | Reference |
|---|---|---|---|
| 1-butyl-1-methylazepanium | Triflate [OTf] | 310 °C | researchgate.net |
| 1-butyl-1-(2-cyano-ethyl)azepanium | Triflate [OTf] | 332 °C | researchgate.net |
| Azepanium | Hydrogen Sulfate [HSO4] | Good thermal stability | utp.edu.my |
| Azepanium | Dihydrogen Phosphate [H2PO4] | Good thermal stability | utp.edu.my |
Biochemical Research and Cellular Mechanisms
Derivatives synthesized from this compound are instrumental in biochemical research, allowing for the investigation of biological systems and the elucidation of cellular mechanisms.
The azepane scaffold is a key component in many compounds evaluated for their effects on biological systems. researchgate.net Functionalized azepane derivatives have been shown to exhibit a wide range of medicinal properties, including antidiabetic, anticancer, and antiviral activities. nih.gov The inherent structural flexibility of the azepane ring is a key determinant of its bioactivity, influencing how these molecules interact with biological targets such as enzymes and receptors. lifechemicals.com By synthesizing libraries of azepane derivatives, researchers can systematically study structure-activity relationships (SAR) to identify compounds with potent and selective effects. For instance, heavily hydroxylated azepane iminosugars have been synthesized and investigated as potential inhibitors of lysosomal glycosidases. nih.gov
By studying how azepane-based molecules affect cells and tissues, researchers can gain insight into the underlying mechanisms of disease and identify potential therapeutic targets. The use of these compounds has led to the development of several approved drugs. lifechemicals.comwikipedia.org For example, the azepane-containing drug Tolazamide exerts its therapeutic effect in type 2 diabetes by interacting with cellular pathways that regulate blood glucose. lifechemicals.com Another example, (-)-balanol, has been identified as a potent ATP-competitive inhibitor of protein kinase, a class of enzymes crucial for cellular signaling. lifechemicals.com This inhibitory action provides a clear mechanism for its biological effects and makes it a lead compound for the development of anticancer agents. researchgate.net These examples demonstrate how compounds derived from the azepane scaffold are powerful tools for probing cellular functions and serve as the foundation for developing new therapies for a variety of diseases. researchgate.net
| Compound/Class | Cellular Target/Mechanism | Potential Therapeutic Application |
|---|---|---|
| (-)-Balanol | Protein Kinase C (PKC) Inhibition | Anticancer. researchgate.netlifechemicals.com |
| Tolazamide | Sulfonylurea Receptor (SUR1) on Pancreatic β-cells | Type 2 Diabetes. lifechemicals.com |
| Azelastine | Histamine H1 Receptor Antagonist | Allergic Rhinitis. lifechemicals.com |
| Hydroxylated Azepane Iminosugars | Lysosomal Glycosidase Inhibition | Lysosomal Storage Disorders. nih.gov |
Future Directions and Research Gaps
Exploration of Novel Synthetic Routes to Azepan-4-ol (B112581) Hydrochloride
The development of efficient and stereoselective synthetic routes to Azepan-4-ol and its derivatives is crucial for expanding their accessibility and utility in research and development. A significant area for future exploration lies in the development of novel, greener, and more efficient synthetic methodologies.
One promising avenue is the advancement of chemoenzymatic and biocatalytic approaches. A recently developed one-pot photoenzymatic synthesis of N-Boc-4-hydroxy-azepane highlights the potential of combining photochemistry and enzymatic catalysis. nih.govacs.org This method utilizes a photochemical oxyfunctionalization at the distal C-H position of the azepane ring, followed by a stereoselective enzymatic reduction of the resulting ketone to yield the desired chiral alcohol. nih.govacs.org This approach is advantageous due to its operational simplicity and mild reaction conditions. nih.gov Further research could focus on expanding the substrate scope of the enzymes involved and optimizing the reaction conditions to improve yields and stereoselectivity. The stereocontrolled total synthesis of related complex molecules, such as 4-hydroxydictyolactone, has demonstrated the power of stereocontrolled reactions in building complex cyclic systems. nih.gov
Future research should also aim to develop asymmetric syntheses of Azepan-4-ol hydrochloride to provide access to enantiomerically pure forms of the compound. Chiral azepane derivatives are valuable intermediates in the synthesis of pharmaceuticals. nih.gov Stereoselective synthetic methods, such as those used for heavily hydroxylated azepane iminosugars, could be adapted for the synthesis of chiral Azepan-4-ol. acs.org The development of efficient methods for the stereoselective synthesis of tetrabenazine, for instance, showcases the importance of stereocontrol in the synthesis of neurologically active compounds. google.com
The following table summarizes a novel chemoenzymatic approach for the synthesis of a protected form of Azepan-4-ol:
| Step | Description | Key Features |
| 1. Photooxyfunctionalization | Regioselective photochemical oxidation of the azepane ring to form the corresponding ketone. nih.gov | Targets the distal C-H bond, offering a high degree of regioselectivity. nih.gov |
| 2. In situ N-protection | Protection of the nitrogen atom with a Boc group to facilitate subsequent enzymatic reactions and purification. nih.gov | A standard procedure to modulate the reactivity of the amine. |
| 3. Biocatalytic Reduction | Stereoselective reduction of the ketone to the corresponding alcohol using a keto reductase enzyme. nih.govacs.org | Provides high enantiomeric excess of the desired chiral alcohol. nih.gov |
Deepening Understanding of Biological Activity and Mechanisms of Action
The azepane scaffold is a common feature in a wide array of biologically active compounds, suggesting that this compound and its derivatives may possess interesting pharmacological properties. nih.govresearchgate.net Azepane-based compounds have been investigated for a variety of therapeutic applications, including as anticancer, anti-tubercular, and anti-Alzheimer's disease agents. nih.gov
A significant research gap exists in the systematic evaluation of the biological activity of this compound and its simple derivatives. Future research should focus on screening this compound and its analogs against a diverse range of biological targets to identify potential therapeutic applications. The structural similarity of the azepane ring to other pharmacologically relevant cyclic amines suggests that it could interact with various receptors and enzymes in the body. nih.govresearchgate.net For example, nucleoside analogues containing modified sugar rings are an important class of antiviral and anticancer agents. mdpi.commdpi.com
Once a biological activity is identified, elucidating the mechanism of action will be a critical next step. This will involve a combination of in vitro and in vivo studies to identify the molecular targets and signaling pathways affected by the compound. Understanding the structure-activity relationship (SAR) will also be crucial for optimizing the potency and selectivity of any potential therapeutic agents derived from this compound. nih.gov
Advancements in Computational Chemistry and Molecular Modeling of Azepan-4-ol
Computational chemistry and molecular modeling are powerful tools that can provide valuable insights into the properties and behavior of molecules, guiding synthetic efforts and drug discovery programs. acs.org For Azepan-4-ol, these techniques can be employed to deepen our understanding of its conformational preferences, electronic properties, and potential interactions with biological macromolecules.
Density Functional Theory (DFT) studies have been used to investigate the reactivity and stability of the azepane ring. acs.org Such studies can predict the most stable conformations of Azepan-4-ol and provide information about its electronic structure, which can be correlated with its reactivity. acs.org Future computational work could focus on more detailed DFT studies of this compound to understand the influence of the hydrochloride salt on its structure and properties. researchgate.netmdpi.comresearchgate.net
Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of Azepan-4-ol in different environments, such as in aqueous solution or in the presence of a lipid bilayer, to simulate its behavior in biological systems. While no specific MD simulations for Azepan-4-ol have been reported, such studies are crucial for understanding how the molecule might interact with cell membranes or the active sites of proteins.
Furthermore, in silico docking studies could be used to predict the binding of Azepan-4-ol and its derivatives to the active sites of various enzymes and receptors. This could help to prioritize compounds for biological screening and guide the design of new analogs with improved binding affinity and selectivity.
The following table outlines potential computational studies for Azepan-4-ol:
| Computational Method | Research Focus | Potential Outcomes |
| Density Functional Theory (DFT) | Conformational analysis, electronic structure, and reactivity of Azepan-4-ol and its hydrochloride salt. acs.org | Prediction of the most stable conformers, understanding of reactivity, and the effect of protonation on the molecule's properties. acs.org |
| Molecular Dynamics (MD) Simulations | Dynamic behavior in solution, interaction with biological membranes. | Insights into solvation, conformational flexibility, and membrane permeability. |
| In Silico Docking | Prediction of binding modes and affinities to various biological targets. | Identification of potential protein targets and guidance for the design of new bioactive molecules. |
Investigation of New Applications in Emerging Fields
Beyond its potential in medicinal chemistry, this compound may find applications in other emerging scientific and technological fields. Its bifunctional nature, possessing both a hydroxyl and an amino group, makes it an interesting monomer for the synthesis of novel polymers and materials.
In the field of materials science, Azepan-4-ol could be incorporated into polymer backbones to introduce specific functionalities. The hydroxyl group can participate in esterification or etherification reactions, while the amino group can form amide bonds or be quaternized to introduce positive charges. This could lead to the development of new polymers with tailored properties, such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions. The use of azepane derivatives in the synthesis of polymers is an area that warrants further investigation. chemimpex.com
In agrochemicals, the azepane scaffold is found in some active compounds. nih.gov The unique structural features of Azepan-4-ol could be exploited to develop new classes of fungicides, herbicides, or insecticides. Its potential as a building block for the synthesis of novel agrochemicals with improved efficacy and reduced environmental impact should be explored.
Further research into the reactivity of this compound could also uncover new synthetic transformations, leading to the creation of novel chemical entities with unique properties and applications in areas yet to be envisioned.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
